molecular formula C8H14N2S B12953876 2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine

2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine

Cat. No.: B12953876
M. Wt: 170.28 g/mol
InChI Key: FFPVXQHCSGAMOO-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H14N2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine typically involves the reaction of 2-methylthiazole with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 2-methylthiazole with 2-bromo-1-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiazol-2-yl)propan-1-amine
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • ®-2-methyl-1-(2-methylthiazol-4-yl)propan-1-amine

Uniqueness

2-Methyl-1-(2-methylthiazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-amine

InChI

InChI=1S/C8H14N2S/c1-5(2)8(9)7-4-11-6(3)10-7/h4-5,8H,9H2,1-3H3

InChI Key

FFPVXQHCSGAMOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C(C)C)N

Origin of Product

United States

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